molecular formula C15H10INO2S B8354439 8-Iodo-3-(phenylsulfonyl)quinoline CAS No. 607743-09-9

8-Iodo-3-(phenylsulfonyl)quinoline

Cat. No.: B8354439
CAS No.: 607743-09-9
M. Wt: 395.22 g/mol
InChI Key: VWNANUTXXRDVPJ-UHFFFAOYSA-N
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Description

8-Iodo-3-(phenylsulfonyl)quinoline (CAS: 1064653-74-2) is a halogenated and sulfonylated quinoline derivative. Its structure features a quinoline core substituted with an iodine atom at the 8-position and a phenylsulfonyl group at the 3-position. The iodine atom enhances its reactivity in cross-coupling reactions, while the sulfonyl group contributes to its electron-withdrawing properties, influencing both stability and binding interactions .

Properties

CAS No.

607743-09-9

Molecular Formula

C15H10INO2S

Molecular Weight

395.22 g/mol

IUPAC Name

3-(benzenesulfonyl)-8-iodoquinoline

InChI

InChI=1S/C15H10INO2S/c16-14-8-4-5-11-9-13(10-17-15(11)14)20(18,19)12-6-2-1-3-7-12/h1-10H

InChI Key

VWNANUTXXRDVPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3I

Origin of Product

United States

Comparison with Similar Compounds

Quinoline derivatives are widely studied for their structural diversity and biological relevance. Below is a detailed comparison of 8-iodo-3-(phenylsulfonyl)quinoline with structurally or functionally related compounds:

Structural Analogues
Compound Name Substituents Position Key Features CAS Number Reference
This compound Iodo, Phenylsulfonyl 8, 3 Halogenated, sulfonylated; high reactivity in coupling reactions 1064653-74-2
7-Iodo-5-sulfo-8-hydroxyquinoline Iodo, Sulfo, Hydroxy 7, 5, 8 Multifunctional; used in chelation and antimicrobial applications 547-91-1
8-Fluoro-3-iodo-quinoline Fluoro, Iodo 8, 3 Dual halogenation; potential for radiopharmaceuticals 394-68-3
Chloroquine Piperazine ring 4 Antimalarial drug; basic side chain enhances lysosomotropism 54-05-7
Hydroxychloroquine Piperazine, Oxazine 4 Modified chloroquine analog; reduced toxicity, autoimmune applications 118-42-3

Key Observations :

  • Substitution Position: Unlike chloroquine derivatives (substituted at the 4-position with heterocycles), this compound has substitutions at the 3- and 8-positions, which alter electronic properties and steric accessibility .
  • Reactivity : Iodine at the 8-position enables Suzuki or Ullmann couplings, whereas the 4-position piperazine in chloroquine is critical for lysosomal accumulation .

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